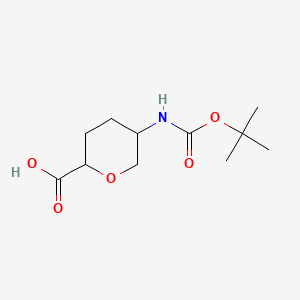

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

説明

特性

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-8(9(13)14)16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROSRTMHTJHLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(OC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Synthesis of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid: Strategies and Methodologies

Part 1: Introduction & Strategic Importance

In the landscape of modern drug development, the quest for molecular scaffolds that offer precise three-dimensional structure and improved pharmacological properties is paramount. 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid stands out as a constrained, non-proteinogenic amino acid analog of significant interest. Its tetrahydropyran (THP) core introduces conformational rigidity compared to linear amino acids, a feature highly sought after by medicinal chemists to enhance binding affinity, selectivity, and metabolic stability of peptide-based therapeutics or small molecule drugs.

The incorporation of such cyclic structures can lock a peptide backbone into a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target. Furthermore, the Boc (tert-butyloxycarbonyl) protecting group makes this molecule an ideal building block for solid-phase peptide synthesis (SPPS) and other intricate organic syntheses.[1] This guide provides a deep dive into a robust and stereocontrolled synthetic route to this valuable compound, grounded in established chemical principles and designed for practical application by researchers in the field.

Part 2: Retrosynthetic Analysis & Route Selection

A logical synthesis must address the two key stereocenters of the target molecule, at the C2 (carboxyl) and C5 (amino) positions. To achieve high stereopurity, a chiral pool starting material is the most efficient and reliable strategy. Carbohydrates are ideal precursors as they offer a dense array of stereochemically defined functional groups.

Our retrosynthetic approach is as follows:

-

Final Deprotection/Protection: The final molecule features a Boc-protected amine and a free carboxylic acid. The synthesis can logically conclude with the hydrolysis of a corresponding ester, with the Boc group already in place.

-

Amine & Precursor: The Boc-amino group is readily installed from a primary amine using (Boc)₂O.[1] The primary amine, in turn, is most safely and efficiently prepared from the reduction of an azide.

-

Key Intermediate: This leads us to a key intermediate: a 5-azido-tetrahydropyran-2-carboxylic acid ester. The azide group serves as a robust and stereocontrolled precursor to the amine.

-

Chiral Pool Origin: To construct the tetrahydropyran ring with the desired stereochemistry, we can disconnect the ring to an acyclic precursor derived from a common carbohydrate. D-glucal is an excellent starting point, as its inherent stereochemistry can be leveraged to set the centers at C2 and C5.

This analysis leads to the selection of a multi-step, stereoselective pathway starting from the readily available and inexpensive carbohydrate derivative, tri-O-acetyl-D-glucal.

Caption: Retrosynthetic analysis of the target molecule.

Part 3: Proposed Stereoselective Synthesis Pathway

The proposed forward synthesis leverages well-documented transformations to build the target molecule with high stereochemical control.

Step 1: Synthesis of Key Intermediate Ethyl 2,3-dideoxy-α-D-erythro-hex-2-enopyranoside

The journey begins with the Ferrier rearrangement of tri-O-acetyl-D-glucal. This reaction is a powerful tool for converting glycals into 2,3-unsaturated pyranosides.

-

Mechanism & Rationale: Tri-O-acetyl-D-glucal is reacted with ethanol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂). The Lewis acid activates the glycal, promoting the rearrangement and introduction of the ethoxy group at the anomeric (C1) position, which will ultimately become the ester precursor after oxidation. This reaction reliably sets the stereochemistry at C1.

Step 2: Stereoselective Dihydroxylation

The next critical step is the dihydroxylation of the alkene. To achieve the desired stereochemistry at C5, we must control the facial selectivity of this addition.

-

Mechanism & Rationale: Using reagents like osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the co-oxidant allows for a syn-dihydroxylation. The directing effect of the existing substituent at C1 guides the reagent to the opposite face of the ring, yielding the desired diol with predictable stereochemistry.

Step 3: Selective Protection & Mesylation

The resulting diol has two hydroxyl groups. To introduce the azide at C5, we must differentiate them. The primary hydroxyl is generally more reactive than the secondary one.

-

Mechanism & Rationale: The primary hydroxyl group is selectively protected using a bulky protecting group like tert-Butyldiphenylsilyl chloride (TBDPSCl). The remaining secondary hydroxyl group is then activated for nucleophilic substitution by converting it into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.

Step 4: Azide Introduction via Sₙ2 Displacement

With the C5 hydroxyl group activated as a mesylate, the azide can be introduced.

-

Mechanism & Rationale: The mesylate is displaced by sodium azide (NaN₃) in a polar aprotic solvent such as DMF. This reaction proceeds via a classic Sₙ2 mechanism, which results in the inversion of stereochemistry at the C5 position. This inversion is crucial for establishing the final desired relative stereochemistry between C2 and C5.

Step 5: Azide Reduction and Boc Protection

The azide is now reduced to the primary amine, which is immediately protected.

-

Mechanism & Rationale: The azide is cleanly reduced to an amine using catalytic hydrogenation (H₂ over Palladium on carbon). This method is highly efficient and avoids harsh reagents. Following reduction, the crude amine is reacted directly with di-tert-butyl dicarbonate ((Boc)₂O) and a mild base (e.g., NaHCO₃ or Et₃N) to form the stable Boc-protected amine.[1]

Step 6: Deprotection and Oxidation to Carboxylic Acid

The final step involves removing the silyl protecting group and oxidizing the C1 position to the carboxylic acid.

-

Mechanism & Rationale: The TBDPS group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF). The resulting primary alcohol at C1 is then oxidized to the carboxylic acid. A two-step process involving a selective oxidation to the aldehyde (e.g., using DMP or SO₃·pyridine) followed by a Pinnick oxidation (using sodium chlorite) provides the final carboxylic acid with high yield and minimal side reactions.

Caption: Proposed synthetic workflow.

Part 4: Key Experimental Protocols

The following are illustrative protocols for the key transformations. Researchers should consult the primary literature for detailed characterization data.

Protocol 4.1: Azide Introduction via Sₙ2 Displacement (Step 4)

-

Dissolve the mesylate intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M).

-

Add sodium azide (NaN₃, 3.0 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-16 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the azide intermediate.

Protocol 4.2: Azide Reduction and Boc Protection (Step 5)

-

Dissolve the azide intermediate (1.0 eq) in methanol or ethyl acetate (~0.1 M).

-

Add Palladium on carbon (10% w/w, ~0.1 eq) to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Stir vigorously for 4-8 hours until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine.

-

Immediately dissolve the crude amine in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add sodium bicarbonate (NaHCO₃, 3.0 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Remove the THF under reduced pressure, and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to yield the Boc-protected product.[1]

Part 5: Data Summary

The following table summarizes the proposed synthetic sequence with representative reagents and anticipated outcomes based on analogous transformations in the literature.

| Step | Transformation | Key Reagents | Expected Yield | Key Considerations |

| 1 | Ferrier Rearrangement | EtOH, BF₃·OEt₂ | 85-95% | Anhydrous conditions are critical. |

| 2 | Dihydroxylation | OsO₄ (cat.), NMO | 80-90% | Stereochemistry is directed by existing centers. |

| 3 | Mesylation | TBDPSCl; then MsCl, Et₃N | 75-85% (2 steps) | Selective protection of the primary alcohol is key. |

| 4 | Azide Introduction | NaN₃, DMF | 80-95% | Sₙ2 reaction leads to inversion of stereochemistry. |

| 5 | Reduction & Protection | H₂, Pd/C; then (Boc)₂O | 85-95% (2 steps) | Amine is protected immediately after formation. |

| 6 | Deprotection & Oxidation | TBAF; then DMP, NaClO₂ | 70-80% (2 steps) | Mild oxidation conditions prevent side reactions. |

Part 6: Conclusion

The synthesis of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid presents a challenge in stereocontrol that can be effectively addressed through a chiral pool-based strategy. The proposed route, commencing from tri-O-acetyl-D-glucal, offers a logical and robust pathway that utilizes a series of high-yielding, stereoselective, and well-documented reactions. This approach provides reliable access to the target molecule in high enantiopurity, making it suitable for applications in medicinal chemistry and drug discovery. By explaining the causality behind each transformation, this guide serves not just as a protocol, but as a framework for strategic synthesis design for related heterocyclic amino acids.

Part 7: References

-

Hanzawa, Y., Hashimoto, K., Kasashima, Y., Takahashi, Y., Mino, T., Sakamoto, M., & Fujita, T. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631-40. [Link]

-

PrepChem (2023). Synthesis of Tetrahydropyran-2-Carboxylic Acid. PrepChem.com. [Link]

-

Meninno, S., Carratù, M., Overgaard, J., et al. (2021). Diastereoselective Synthesis of Functionalized 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters. Chemistry – A European Journal, 27(14), 4573-4577. [Link]

-

PubMed (2021). Diastereoselective Synthesis of Functionalized 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters. National Library of Medicine. [Link]

-

Google Patents (2019). Method for preparing aminotetrahydropyran compound. CN107614496B.

-

ResearchGate (2021). Diastereoselective Synthesis of Functionalized 5‐Amino‐3,4‐Dihydro‐2H‐Pyrrole‐2‐Carboxylic Acid Esters. ResearchGate. [Link]

-

Google Patents (2008). Tetrahydropyran derivatives. EP 2167494 B1.

-

MDPI (2018). Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters. Molecules, 23(9), 2329. [Link]

-

Semantic Scholar (2021). Diastereoselective Synthesis of Functionalised 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters. [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of tetrahydropyrans. [Link]

-

Google Patents (2006). Process for preparing Boc protected amino acid by (Boc)2O. CN1793110A.

-

Google Patents (2016). Process for preparing cariprazine and intermediates useful for the synthesis thereof. US20160108000A1.

-

Google Patents (2013). BOC protection method for aminopyridine. CN102936220A.

-

Taylor & Francis Online (2015). Synthesis of Novel Biologically Important 5-Amino-2-Oxo-7-Aryl-3,7-Dihydro-2H-Pyrano[2,3-d]Thiazole-6-Carbonitriles. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(12). [Link]

-

National Institutes of Health (2022). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Angewandte Chemie, 61(23). [Link]

Sources

Physicochemical Properties of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic Acid

An In-depth Technical Guide:

Section 1: Introduction and Strategic Importance

In the landscape of modern drug discovery, the use of conformationally constrained non-natural amino acids and heterocyclic scaffolds is a cornerstone of rational drug design. 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is an exemplar of such a building block, merging the structural rigidity of a tetrahydropyran (THP) ring with the versatile functionality of an amino acid. The THP ring serves as a saturated, non-aromatic bioisostere for phenyl rings, often improving metabolic stability and aqueous solubility. The Boc (tert-butoxycarbonyl) protecting group renders the amine nucleophilicity inert, allowing for selective reactions at the carboxylic acid terminus, making it a valuable component in peptide synthesis and fragment-based drug discovery.[1][]

Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its successful application. These properties—namely ionization (pKa), lipophilicity (logP), and solubility—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of any resulting drug candidate. This guide provides a comprehensive analysis of these core properties, blending theoretical principles with field-proven experimental protocols to offer researchers a practical and in-depth understanding of this valuable synthetic intermediate.

Section 2: Molecular Structure and Core Properties

The structure of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid features a tetrahydropyran ring, a carboxylic acid at the 2-position, and a Boc-protected amine at the 5-position. The molecule exists as multiple stereoisomers, and the specific stereochemistry can significantly influence its biological activity and interaction with chiral targets. For the purpose of this guide, we will discuss the general physicochemical properties common to all stereoisomers, while acknowledging that subtle differences may exist.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₅ | [3] |

| Molecular Weight | 245.28 g/mol | [3] |

| Common CAS Numbers | 603130-13-8 ((2S,5R)-isomer) 1932117-51-5 ((2R,5R)-isomer) 1408074-42-9 (isomer non-specific) | [3][4][5] |

| IUPAC Name | 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid | [3] |

Section 3: Ionization Behavior (pKa)

Expertise & Experience: The pKa is arguably the most influential physicochemical parameter for any molecule with ionizable groups. It dictates the charge state of the molecule at a given pH, which in turn profoundly impacts its solubility, membrane permeability, and binding affinity to its biological target. For 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid, the primary ionizable group is the carboxylic acid. The Boc-protected amine is a carbamate and is non-basic, meaning it will not be protonated under physiological conditions. Based on analogous aliphatic carboxylic acids, the pKa is expected to be in the range of 4 to 5.[6] This implies that at physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic carboxylate form, a critical factor for its aqueous solubility and interactions.

Authoritative Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains a highly precise and reliable method for pKa determination.[7][8] The process involves titrating a solution of the compound with a strong base of known concentration and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Methodology:

-

Preparation: Prepare a ~10 mM solution of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid in deionized water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but the apparent pKa will need to be corrected.

-

Calibration: Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[8]

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a magnetic stirrer for constant mixing. Position the calibrated pH electrode and a micro-burette containing a standardized ~100 mM NaOH solution.

-

Execution: Add the NaOH titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The equivalence point is the point of maximum slope on the curve (inflection point). The pKa is determined by finding the pH at the half-equivalence point (the volume of NaOH is half of that required to reach the equivalence point).[8]

Caption: Workflow for pKa determination by potentiometric titration.

Section 4: Lipophilicity (logP)

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (logP). It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolism by cytochrome P450 enzymes. The logP value is a delicate balance of a molecule's hydrophobic and hydrophilic features.[9][10] In our subject compound, the tetrahydropyran ring and the large tert-butyl group contribute to lipophilicity, while the carboxylic acid (especially when ionized) and the ether oxygen provide hydrophilicity. The Boc group significantly increases lipophilicity compared to a free amine. A positive logP value indicates higher concentration in the organic phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[9]

Authoritative Protocol: logP Determination by Shake-Flask Method

The "shake-flask" technique is the traditional gold-standard method for experimentally determining logP.[9] It directly measures the partitioning of a compound between n-octanol (simulating a lipid membrane) and water.

Methodology:

-

Phase Preparation: Prepare a phosphate buffer at a pH where the compound is in its neutral form (e.g., pH 2.0, at least 2 units below the estimated pKa). Saturate this buffer with n-octanol, and separately, saturate n-octanol with the buffer. This pre-equilibration is critical for accurate results.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning: In a separation funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer (e.g., a 1:1 ratio).

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Then, allow the phases to separate completely, often by letting it stand or by gentle centrifugation.

-

Quantification: Carefully collect samples from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.[11]

-

Calculation: The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: logP = log10([Organic]/[Aqueous]).[9]

Caption: Workflow for logP determination by the shake-flask method.

Section 5: Aqueous Solubility

Expertise & Experience: Solubility is a critical factor for oral bioavailability and formulation development. Poor solubility is a leading cause of failure for drug candidates. It is important to distinguish between two types of solubility measurements.[12]

-

Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. This is measured after a long incubation period, allowing the most stable crystalline form to establish equilibrium.

-

Kinetic Solubility: A more rapid, high-throughput measurement that reflects the concentration of a compound upon its precipitation from a supersaturated solution (typically from a DMSO stock).[13] This is often more relevant for early-stage discovery, as it mimics how compounds are handled in high-throughput screening assays.[14][15]

For 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid, solubility will be highly pH-dependent. At pH values below its pKa, the neutral carboxylic acid form will dominate, likely resulting in lower solubility. At pH values above the pKa, the highly polar carboxylate anion will be present, leading to significantly higher aqueous solubility.

Authoritative Protocol: High-Throughput Kinetic Solubility Assay

This method uses anti-solvent precipitation from a DMSO stock to rapidly assess solubility.[12]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate: In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation: Add a small volume of the DMSO stock solution to the buffer in each well (e.g., 2 µL of stock into 198 µL of buffer) and mix immediately. This creates a supersaturated solution that will precipitate if the solubility limit is exceeded.

-

Incubation: Incubate the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation.

-

Separation: Filter the samples through a 96-well filter plate to separate the precipitated solid from the saturated solution.

-

Quantification: Determine the concentration of the compound remaining in the filtrate using an appropriate method like HPLC-UV or LC-MS/MS, by comparing the result to a calibration curve.[12]

Caption: Workflow for a high-throughput kinetic solubility assay.

Section 6: Spectroscopic Profile for Structural Verification

While experimental spectra are generated on a per-batch basis, a foundational understanding of the expected spectroscopic signals is essential for confirming the identity and purity of the compound.

| Technique | Expected Characteristic Signals |

| ¹H NMR | ~1.4 ppm (s, 9H): The nine equivalent protons of the t-butyl group on the Boc protector. ~1.5-2.2 ppm & 3.4-4.2 ppm (m): Complex multiplets corresponding to the methylene (-CH₂) and methine (-CH) protons on the tetrahydropyran ring. ~4.5-5.5 ppm (br s, 1H): The N-H proton of the carbamate. >10 ppm (br s, 1H): The acidic proton of the carboxylic acid (often exchanges with solvent).[16] |

| ¹³C NMR | ~28 ppm: The three equivalent methyl carbons of the t-butyl group. ~25-45 ppm & ~65-75 ppm: Signals for the sp³ carbons of the tetrahydropyran ring. ~80 ppm: The quaternary carbon of the t-butyl group. ~155 ppm: The carbonyl carbon of the Boc carbamate. ~170-175 ppm: The carbonyl carbon of the carboxylic acid.[17] |

| FTIR (cm⁻¹) | ~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~3400 cm⁻¹: N-H stretch of the carbamate. ~2950 cm⁻¹: Aliphatic C-H stretches. ~1740 cm⁻¹: C=O stretch of the carboxylic acid. ~1690 cm⁻¹: C=O stretch of the carbamate. ~1160 cm⁻¹: C-O stretch of the ether and ester-like groups. |

Section 7: Synthesis and Implications for Drug Development

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is a synthetic building block, typically prepared through multi-step organic synthesis. Its availability allows for its incorporation into larger molecules via standard peptide coupling or other derivatization reactions at the carboxylic acid. The Boc group can be readily removed under mildly acidic conditions, revealing a primary amine that can be used for subsequent chemical modifications.[18][19]

Synthesizing the Physicochemical Profile:

-

Absorption: With an estimated pKa of ~4-5, the compound will be ionized in the intestine (pH 6-7.5), which favors solubility but can hinder passive diffusion across the gut wall. The moderate lipophilicity imparted by the THP ring and Boc group may balance this, potentially allowing for reasonable oral absorption.

-

Distribution: The presence of a charged carboxylate at physiological pH suggests that the molecule will have a lower volume of distribution and may be less likely to penetrate the blood-brain barrier. Its logP value will be a key determinant of its binding to plasma proteins like albumin.

-

Metabolism & Excretion: The tetrahydropyran ring is generally more resistant to oxidative metabolism than an analogous phenyl ring, which is a common design strategy to improve metabolic stability. The primary routes of elimination for such a polar, acidic molecule would likely be renal excretion.

References

-

Klucznik, T., et al. (2018). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

-

Zaccone, A., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Available at: [Link]

-

University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. ULM. Available at: [Link]

-

Baybekov, S., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics. Available at: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

-

Das, S., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

-

Patel, K. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

-

Liu, Y., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Available at: [Link]

-

Huesgen, A.G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Available at: [Link]

-

OUCI. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. OUCI. Available at: [Link]

-

Wassermann, A.M., et al. (2013). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC - NIH. Available at: [Link]

-

Soral, M., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). The Royal Society of Chemistry. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). PrepChem.com. Available at: [Link]

-

Guangzhou Webo Technology Co., Ltd. (n.d.). CIS-5-(BOC-AMINO)-TETRAHYDRO-PYRAN-2-CARBOXYLIC ACID. Webo. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Saito, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Cikotiene, I., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. Available at: [Link]

-

Attia, M.I., et al. (2020). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile. NIH. Available at: [Link]

-

ResearchGate. (n.d.). Carboxylic acid and amino acid screening. Yields determined by ¹H-NMR... ResearchGate. Available at: [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

-

University of California, Davis. (n.d.). Approximate pKa chart of the functional groups. UC Davis. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. (2S,5R)-5-Boc-amino-tetrahydropyran-2-carboxylic acid 97% | CAS: 603130-13-8 | AChemBlock [achemblock.com]

- 4. 1932117-51-5|(2R,5R)-5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. pennwest.edu [pennwest.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. agilent.com [agilent.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. rsc.org [rsc.org]

- 19. Boc-Protected Amino Groups [organic-chemistry.org]

A Technical Guide to 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic Acid: A Constrained Amino Acid for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and peptide science, the use of non-canonical amino acids is a cornerstone of innovation. These unique building blocks offer the ability to fine-tune the pharmacological properties of peptide-based therapeutics, overcoming inherent limitations such as poor metabolic stability and low receptor affinity. Among these, constrained amino acids, which restrict the conformational flexibility of the peptide backbone, have emerged as powerful tools in drug design. This guide provides an in-depth technical overview of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid, a conformationally restricted amino acid analogue that holds significant promise for the development of novel therapeutics.

This document will delve into the core chemical and structural aspects of this compound, explore its synthesis, and detail its application in the design and synthesis of advanced peptides. By providing a comprehensive understanding of its properties and utility, this guide aims to empower researchers to leverage this valuable building block in their drug discovery programs.

Part 1: Core Compound Profile

Chemical Identity and Stereoisomerism

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is a heterocyclic, non-proteinogenic amino acid. The presence of two stereocenters at the C2 and C5 positions of the tetrahydropyran ring gives rise to four possible stereoisomers. The cis and trans relationships between the carboxylic acid at C2 and the Boc-amino group at C5 are critical determinants of the molecule's three-dimensional structure and its subsequent influence on peptide conformation.

| CAS Number | Stereochemistry | IUPAC Name |

| 1408074-42-9 | Mixture or unspecified | 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid[1] |

| 603130-13-8 | (2S, 5R) | (2S,5R)-5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid[2][3][4][5] |

| 1932117-51-5 | (2R, 5R) | (2R,5R)-5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid[6] |

Molecular Formula: C₁₁H₁₉NO₅[2][3] Molecular Weight: 245.28 g/mol [2][3]

Structural Representation

The fundamental structure consists of a tetrahydropyran ring, a carboxylic acid group at the 2-position, and a tert-butyloxycarbonyl (Boc) protected amino group at the 5-position.

Caption: General structure of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid.

The stereochemistry of the substituents on the tetrahydropyran ring dictates the overall shape of the molecule. For instance, the (2S, 5R) isomer possesses a trans configuration, which is expected to impart a different conformational bias compared to the cis isomers.

Part 2: Synthesis and Physicochemical Properties

Rationale for Synthetic Strategies

The synthesis of substituted tetrahydropyrans is a well-established area of organic chemistry, with several robust methods available. For 5-amino-tetrahydropyran-2-carboxylic acid derivatives, a common strategy involves the diastereoselective construction of the tetrahydropyran ring, followed by the introduction or unmasking of the amino and carboxylic acid functionalities.

A plausible and efficient synthetic approach would leverage an asymmetric Michael addition to establish the stereochemistry at C5, followed by an intramolecular cyclization to form the tetrahydropyran ring. The Boc protecting group is typically introduced to the amino functionality using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid.

Key Physicochemical Properties

The physicochemical properties of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid are crucial for its handling, storage, and application in synthesis.

| Property | Value/Description | Reference |

| Appearance | White to off-white solid | [7] |

| Molecular Formula | C₁₁H₁₉NO₅ | [2][3] |

| Molecular Weight | 245.28 g/mol | [2][3] |

| Solubility | Soluble in many organic solvents (e.g., DMF, DCM). Limited solubility in non-polar solvents. | General knowledge of Boc-protected amino acids |

| Storage | Store at 2-8°C, desiccated. | [3] |

Part 3: Applications in Drug Discovery and Peptide Synthesis

Rationale for Incorporation into Peptides

The primary application of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid in drug discovery is as a constrained amino acid mimetic. The rigid tetrahydropyran ring system restricts the conformational freedom of the peptide backbone, which can lead to several advantageous properties:

-

Enhanced Receptor Affinity and Selectivity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity and selectivity.

-

Increased Proteolytic Stability: The non-natural structure of the tetrahydropyran ring can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

-

Improved Pharmacokinetic Properties: The introduction of the tetrahydropyran moiety can modulate the lipophilicity and polarity of the peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of (2S,5R)-5-(Boc-amino)-tetrahydropyran-2-carboxylic acid into a peptide sequence using manual Boc-SPPS.

Materials:

-

(2S,5R)-5-(Boc-amino)-tetrahydropyran-2-carboxylic acid

-

Merrifield resin pre-loaded with the C-terminal amino acid

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine (for Fmoc chemistry comparison, not used in this protocol)

Workflow Diagram:

Caption: Boc-SPPS cycle for incorporation of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid.

Step-by-Step Protocol:

-

Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Gently agitate for 2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x).

-

-

Activation and Coupling:

-

In a separate vial, dissolve 3 equivalents of (2S,5R)-5-(Boc-amino)-tetrahydropyran-2-carboxylic acid and 3 equivalents of HOBt in a minimal amount of DMF.

-

Add 3 equivalents of DIC to the solution and pre-activate for 10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive, extend the coupling time or perform a double coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Next Cycle: The resin is now ready for the deprotection of the newly added amino acid and the coupling of the subsequent residue.

Part 4: Conclusion and Future Perspectives

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid represents a valuable and versatile building block for the synthesis of conformationally constrained peptides. Its incorporation into peptide sequences offers a promising strategy to enhance their therapeutic potential by improving receptor affinity, metabolic stability, and overall pharmacokinetic properties. The synthetic routes to this compound, while requiring careful stereocontrol, are accessible through established organic chemistry methodologies. As the demand for more potent and drug-like peptide therapeutics continues to grow, the use of constrained amino acids such as 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is poised to become increasingly important in the field of drug discovery. Future research will likely focus on the development of more efficient and scalable syntheses of its various stereoisomers and the exploration of its utility in a wider range of therapeutic targets.

References

-

J&K Scientific LLC, (2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid | 603130-13-8. Available at: [Link]

-

Hanzawa, Y., et al. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631-40. Available at: [Link]

-

Meninno, S., et al. (2021). Diastereoselective Synthesis of Functionalized 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters: One-Pot Approach Using Commercially Available Compounds and Benign Solvents. Chemistry, 27(14), 4573-4577. Available at: [Link]

-

Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(1-2), 189-199. Available at: [Link]

-

Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Available at: [Link]

-

Aapptec Peptides. SYNTHESIS NOTES. Available at: [Link]

Sources

- 1. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. (2S,5R)-5-Boc-amino-tetrahydropyran-2-carboxylic acid 97% | CAS: 603130-13-8 | AChemBlock [achemblock.com]

- 4. jk-sci.com [jk-sci.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. 1932117-51-5|(2R,5R)-5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95% 1 g | Request for Quote [thermofisher.com]

Navigating the Synthesis and Supply of a Key Chiral Building Block: A Technical Guide to 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic Acid

For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical determinant of success. Among the privileged heterocyclic systems, the tetrahydropyran motif has garnered significant attention for its ability to impart favorable physicochemical properties and define precise three-dimensional orientations of functional groups. This in-depth technical guide focuses on a particularly valuable derivative: 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid. We will explore its commercial availability, delve into a representative synthetic protocol, and illuminate its applications as a chiral building block in medicinal chemistry.

Commercial Landscape: Sourcing Stereochemically Pure Isomers

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is a chiral molecule, and its utility in drug discovery is intrinsically linked to the stereochemical configuration at its two stereocenters (C2 and C5). Consequently, it is commercially available in several stereoisomeric forms. A comprehensive survey of prominent chemical suppliers reveals the availability of the following key isomers:

| Stereoisomer | CAS Number | Representative Suppliers | Typical Purity | Indicative Price Range (per gram) |

| (2S,5R) | 603130-13-8 | AChemBlock, BLD Pharm, Lab-Chemicals.com | >95% | $200 - $500 |

| (2R,5S) | Not consistently available | - | - | - |

| (2S,5S) | 603130-25-2 | BLD Pharm | >95% | Varies |

| (2R,5R) | 1932117-51-5 | BLD Pharm | >90% | Varies |

Note: Prices are subject to change and may vary significantly based on the supplier, quantity, and purity. It is always recommended to request quotes from multiple vendors. The (2R,5S) enantiomer appears to be less commonly stocked, potentially requiring custom synthesis.

The Strategic Importance of the Tetrahydropyran Scaffold in Drug Design

The tetrahydropyran ring is a saturated oxygen-containing heterocycle that serves as a valuable scaffold in medicinal chemistry. Its conformational rigidity, compared to acyclic ethers, allows for a more defined presentation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with a protein binding site. Furthermore, the incorporation of the tetrahydropyran motif can favorably modulate a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for drug-likeness.

The presence of both an amino group (protected as a Boc-carbamate) and a carboxylic acid on the tetrahydropyran ring makes 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid a versatile building block. The Boc (tert-butyloxycarbonyl) protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent elaboration of the amino functionality.[] The carboxylic acid provides a handle for amide bond formation, a cornerstone of peptide and small molecule synthesis.

A Representative Synthetic Approach: Diastereoselective Synthesis of a (2S,5R)-5-Hydroxypipecolic Acid Derivative as a Precursor

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

A plausible synthetic route could commence from a readily available chiral pool starting material, for instance, a derivative of a carbohydrate or a chiral amino acid. Key steps would likely involve the construction of the tetrahydropyran ring, stereoselective introduction of the amino and carboxylic acid functionalities, and appropriate protection/deprotection strategies.

Step 1: Formation of the Tetrahydropyran Ring A common strategy for constructing the tetrahydropyran ring is through an intramolecular cyclization of a suitably functionalized acyclic precursor. This could be achieved via methods such as an acid-catalyzed cyclization of a hydroxy-alkene or an intramolecular Williamson ether synthesis.

Step 2: Stereoselective Introduction of the Amino Group Once the tetrahydropyran core is established, the amino group can be introduced stereoselectively. This might involve the conversion of a hydroxyl group to an azide followed by reduction, or a Mitsunobu reaction with a nitrogen nucleophile. The stereochemical outcome of this step is crucial for obtaining the desired isomer.

Step 3: Boc Protection of the Amino Group The newly introduced amino group is then protected with the Boc group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate.[]

Step 4: Introduction of the Carboxylic Acid The carboxylic acid functionality at the C2 position can be installed through various methods. If the synthesis starts from a precursor with a primary alcohol at the corresponding position, a two-step oxidation (e.g., Swern or Dess-Martin oxidation to the aldehyde, followed by a Pinnick oxidation) or a direct oxidation using a strong oxidizing agent like Jones reagent could be employed.

Step 5: Purification and Characterization The final product would be purified by techniques such as column chromatography or recrystallization. Characterization would involve a suite of analytical methods to confirm the structure and purity.

Analytical Characterization: Ensuring Quality and Purity

The structural integrity and purity of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid are paramount for its use in research and development. A combination of analytical techniques is employed to ensure the material meets the required specifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key signals would include those for the Boc group (a singlet around 1.4 ppm), the protons on the tetrahydropyran ring, and the acidic proton of the carboxylic acid (which may be broad and exchangeable).

-

¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments. Characteristic signals would include the carbonyl carbons of the Boc group and the carboxylic acid, as well as the carbons of the tetrahydropyran ring.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an essential technique for determining the enantiomeric and diastereomeric purity of the final product. By using a chiral stationary phase, the different stereoisomers can be separated and quantified, ensuring that the desired isomer is present in high purity.

Applications in Medicinal Chemistry and Drug Discovery

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is a valuable building block for the synthesis of peptidomimetics and other complex molecules with potential therapeutic applications. The tetrahydropyran scaffold can serve as a rigid mimic of a peptide backbone or a dipeptide unit, helping to constrain the conformation of a molecule and improve its binding to a biological target.

While specific examples of marketed drugs containing this exact fragment are not readily identifiable, the strategic use of substituted tetrahydropyran scaffolds is prevalent in drug discovery. For instance, various tetrahydropyran derivatives have been explored as inhibitors of enzymes and as ligands for receptors in a range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The combination of the chiral tetrahydropyran core with the versatile amino and carboxylic acid functionalities makes 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid a powerful tool for generating novel chemical entities with tailored biological activities.

Conclusion

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid represents a key chiral building block for medicinal chemists and drug development professionals. Its commercial availability in various stereoisomeric forms provides a solid starting point for synthetic campaigns. Understanding the strategic value of the tetrahydropyran scaffold, coupled with a conceptual grasp of its synthesis and analytical characterization, empowers researchers to effectively incorporate this versatile molecule into their drug discovery programs. As the demand for novel and structurally diverse therapeutic agents continues to grow, the utility of such well-defined, three-dimensional building blocks will undoubtedly increase.

References

Sources

Section 1: The Tetrahydropyran Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide to the Stereochemistry of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic Acid

The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery, valued for its unique combination of physicochemical properties.[1][2] As a saturated six-membered cyclic ether, the THP moiety serves as a bioisostere of cyclohexane but with distinct advantages. The introduction of an oxygen atom reduces lipophilicity and can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets.[1] This modification can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Consequently, functionalized THP scaffolds are integral to numerous approved drugs and clinical candidates, making a thorough understanding of their synthesis and stereochemistry essential for drug development professionals.[3][4][5]

Section 2: Decoding the Stereochemistry of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic Acid

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid, two stereogenic centers—at the C2 and C5 positions—give rise to a complex stereochemical landscape that must be carefully navigated.

Chiral Centers and Isomeric Possibilities

With two chiral centers, a total of four stereoisomers exist for this molecule. These isomers can be grouped into two pairs of enantiomers. The relative orientation of the substituents at C2 and C5 defines them as either cis (on the same face of the ring) or trans (on opposite faces).

-

Trans Isomers: (2S, 5R) and (2R, 5S) are enantiomers.

-

Cis Isomers: (2S, 5S) and (2R, 5R) are enantiomers.

The relationship between a cis and a trans isomer (e.g., between (2S, 5R) and (2S, 5S)) is diastereomeric. Diastereomers have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization.

Conformational Analysis: The Dominance of the Chair Form

Like cyclohexane, the tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[6][7] In this conformation, substituents at each carbon can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.

The bulky tert-butoxycarbonyl (Boc) amino group and the carboxylic acid group are sterically demanding. Consequently, the most stable conformation for any given isomer will be the one that places these large groups in the equatorial position to avoid destabilizing 1,3-diaxial interactions.

-

For a trans isomer (e.g., 2S, 5R): The thermodynamically most stable conformation will feature both the C2-carboxyl and C5-amino groups in equatorial positions (diequatorial).

-

For a cis isomer (e.g., 2S, 5S): The chair conformation will necessarily place one group in an equatorial position and the other in an axial position (axial-equatorial).

This conformational preference is a critical determinant of the molecule's overall shape and its ability to bind to a target protein.

Section 3: Strategies for Stereocontrol: Synthesis and Resolution

Obtaining a single, pure stereoisomer is paramount in drug development. This is typically achieved through stereoselective synthesis or by resolving a racemic mixture.

Chiral Resolution via Diastereomeric Salt Formation

A robust and scalable method for separating enantiomers of a carboxylic acid is through the formation of diastereomeric salts.[] By reacting the racemic acid (e.g., trans-(±)-5-(Boc-amino)-tetrahydropyran-2-carboxylic acid) with a single enantiomer of a chiral base, two diastereomeric salts are formed. These salts have different solubilities and can be separated by fractional crystallization.

This protocol is a generalized procedure based on established chemical principles for resolving chiral acids.[][9]

-

Salt Formation:

-

Dissolve 1.0 equivalent of the racemic trans-carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) with gentle heating.

-

In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid) in the same solvent.

-

Slowly add the resolving agent solution to the carboxylic acid solution while stirring.

-

Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

-

The collected solid is the salt of one enantiomer (e.g., (2S, 5R)-acid • (R)-base), enriched in diastereomeric excess. The mother liquor contains the more soluble salt of the other enantiomer (e.g., (2R, 5S)-acid • (R)-base).

-

Recrystallize the solid one or more times to achieve high diastereomeric purity.

-

-

Liberation of the Free Acid:

-

Dissolve the purified diastereomeric salt in water.

-

Acidify the aqueous solution with a strong acid (e.g., 1M HCl) to a pH of ~2. This protonates the carboxylate and the chiral amine.

-

Extract the pure enantiomer of the carboxylic acid into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure product.

-

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 7. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic amino acid derivative. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is a valuable building block in medicinal chemistry and peptide synthesis. Its rigid tetrahydropyran scaffold combined with the protected amine and carboxylic acid functionalities allows for the creation of novel peptidomimetics and other complex molecular architectures. Accurate and thorough characterization of this compound is paramount to ensure its purity and to confirm its structure before its use in further synthetic steps. This guide will focus on the most common stereoisomer, (2S,5R)-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid (CAS 603130-13-8), with a molecular formula of C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol .[1]

Molecular Structure and Key Functional Groups

A clear understanding of the molecule's structure is the foundation for interpreting its spectral data. The key features include the tetrahydropyran ring, the tert-butyloxycarbonyl (Boc) protecting group, and the carboxylic acid.

Caption: Key functional groups of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (e.g., -COOH and -NH).

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR, to achieve optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad signal due to hydrogen bonding and chemical exchange.[2] |

| ~6.8 | broad singlet | 1H | NH | The amide proton of the Boc group is also exchangeable and appears as a broad signal. Its chemical shift can be concentration-dependent.[2] |

| ~4.0-3.5 | multiplet | 3H | H-2, H-6 | Protons on carbons adjacent to the ring oxygen (C-2 and C-6) are deshielded and appear in this region. |

| ~3.4 | multiplet | 1H | H-5 | The proton on the carbon bearing the amino group is deshielded by the electronegative nitrogen. |

| ~2.0-1.5 | multiplet | 4H | H-3, H-4 | The remaining methylene protons on the tetrahydropyran ring appear in this more upfield region. |

| 1.38 | singlet | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protecting group give rise to a characteristic sharp and intense singlet.[3][4] |

Expertise in Action: The choice of DMSO-d₆ as a solvent is strategic. It not only solubilizes the polar carboxylic acid but also allows for the clear observation of the exchangeable COOH and NH protons, which might be broadened or absent in other solvents like CDCl₃.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~172 | C OOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic region for this functional group.[5] |

| ~155 | NC OOBu | The carbonyl carbon of the Boc group is also in a typical range for carbamates.[6] |

| ~79 | OC (CH₃)₃ | The quaternary carbon of the tert-butyl group is a key indicator of the Boc protecting group.[6] |

| ~75 | C-2 | The carbon attached to both the ring oxygen and the carboxylic acid is significantly deshielded. |

| ~68 | C-6 | The other carbon adjacent to the ring oxygen. |

| ~48 | C-5 | The carbon bonded to the nitrogen of the Boc-amino group. |

| ~30-35 | C-3, C-4 | The remaining methylene carbons of the tetrahydropyran ring. |

| ~28 | OC( C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group give a strong signal in the aliphatic region.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source.

-

Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the ion of interest.

-

Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

-

-

Data Acquisition (Negative Ion Mode):

-

Switch the instrument to negative ion mode.

-

Acquire a full scan mass spectrum to identify the deprotonated molecule [M-H]⁻.[7]

-

-

Tandem MS (MS/MS):

-

Select the parent ion of interest (e.g., [M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum. This provides valuable structural information.

-

Mass Spectrometry Data and Interpretation

Positive Ion Mode (ESI+):

-

Expected Molecular Ion: [M+H]⁺ at m/z 246.13.

-

Common Adducts: [M+Na]⁺ at m/z 268.11.

Negative Ion Mode (ESI-):

-

Expected Molecular Ion: [M-H]⁻ at m/z 244.11. This is often a very strong signal for carboxylic acids.[8]

Key Fragmentation Pathways (from MS/MS of [M+H]⁺):

The fragmentation of the Boc group is a characteristic feature in the mass spectrum.

Caption: Fragmentation of the protonated molecule.

-

Loss of isobutylene (C₄H₈, 56 Da): A very common fragmentation pathway for Boc-protected amines, leading to a fragment at m/z 190.[9][10]

-

Loss of the entire Boc group (C₅H₉O₂, 101 Da): This results in the free amine, observed at m/z 146.

-

Loss of water (H₂O, 18 Da) and/or formic acid (HCOOH, 46 Da): These losses from the carboxylic acid and tetrahydropyran ring can also be observed.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data provides a robust and unambiguous structural confirmation of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid. The characteristic signals of the Boc group (a singlet at ~1.4 ppm in ¹H NMR and carbons at ~155, 79, and 28 ppm in ¹³C NMR) and its predictable fragmentation in mass spectrometry serve as reliable diagnostic tools. The data and protocols presented in this guide offer a self-validating framework for researchers to confidently identify and utilize this important synthetic building block.

References

- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern

- Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ioniz

- Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry.

- Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer.

- Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ioniz

- (2S,5R)-5-Boc-amino-tetrahydropyran-2-carboxylic acid 97% | CAS: 603130-13-8. AChemBlock.

- Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society.

- A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.

- Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PubMed Central.

- (2S,5R)-5-[(tert-Butoxycarbonyl)aMino]tetrahydro ... - ChemicalBook.

- 1932117-51-5|(2R,5R)-5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid. BLD Pharm.

- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

- 1 H-NMR spectrum of N-Boc glutamic acid.

- (2S,5R)-5-BOC-AMINO-TETRAHYDROPYRAN-2-CARBOXYLIC ACID. Fluorochem.

- 1240390-36-6 | tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)

- 560088-79-1 | Boc-AEEA-OH.DCHA. Ambeed.

- 13 C-NMR chemical shifts.

- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.

- How can I avoid the Boc-cleavage during Mass Analysis?

- A guide to 13C NMR chemical shift values. Compound Interest.

- 13C | THF-d8 | NMR Chemical Shifts. NMRS.io.

- ANGENE - Product List. Interchim.

- (2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid, 95%. Lab-Chemicals.Com.

- 13C NMR Chemical Shift.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Typical proton chemical shifts for amino acids within a protein.

- (2S,5R)-5-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic Acid. ChemBK.

- Mdm2 degraders and uses thereof.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site.

- 5-Boc-Amino-pyrazine-2-carboxylic acid. Chem-Impex.

- 23018-83-9|(2S,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carboxylic acid. BLD Pharm.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid. PubChem.

Sources

- 1. (2S,5R)-5-Boc-amino-tetrahydropyran-2-carboxylic acid 97% | CAS: 603130-13-8 | AChemBlock [achemblock.com]

- 2. (2S,5R)-5-[(tert-Butoxycarbonyl)aMino]tetrahydro-2H-pyran-2-carboxylic Acid CAS#: 603130-13-8 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. compoundchem.com [compoundchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 10. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

A Technical Guide to the Solubility of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic Acid in Organic Solvents

Executive Summary

This guide serves as a comprehensive technical resource for researchers. It moves beyond a simple data sheet to provide a framework for understanding and determining the solubility of this molecule. We will first dissect the compound's structural features to develop a theoretical solubility profile. Following this, we present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.[3][4] This document is designed to empower researchers to generate reliable, reproducible solubility data, enabling informed decisions in reaction design, purification, and downstream drug development applications.

Introduction to the Target Compound

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is a non-canonical amino acid derivative. Its structure is characterized by a unique combination of functional groups that create a complex, amphiphilic molecule. Understanding these components is key to predicting its behavior in various solvent environments.

Key Structural Features:

-

Carboxylic Acid (-COOH): A highly polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. This group dominates the molecule's polar character.

-

tert-Butoxycarbonyl (Boc) Group: A bulky, lipophilic protecting group. While the carbamate linkage has polar character, the tert-butyl group is non-polar and sterically hinders potential interactions.

-

Tetrahydropyran (THP) Ring: A cyclic ether, which contributes moderate polarity and can act as a hydrogen bond acceptor.

-

Secondary Amine (-NH-): The carbamate-protected amine can act as a hydrogen bond donor.

| Physicochemical Properties | |

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol [5] |

| Common CAS Numbers | 603130-13-8 ((2S,5R) isomer)[6], 1408074-42-9 (isomer undefined)[5][7] |

| Physical Appearance | Typically a white to off-white solid. |

| Melting Point | Data not publicly available.[8] |

| pKa | Not experimentally published, but the carboxylic acid is expected to have a pKa in the range of 3-5, typical for carboxylic acids. |

Theoretical Solubility Profile and Solvent Selection

The principle of "like dissolves like" provides a strong predictive foundation for solubility. The target molecule's blend of polar and non-polar functionalities suggests it will exhibit a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The carboxylic acid and N-H functionalities will readily form hydrogen bonds with protic solvents. Solubility is expected to be high in lower alcohols like methanol and ethanol. As an amino acid derivative, it will have some aqueous solubility, which is pH-dependent; solubility will increase significantly at pH values above the pKa of the carboxylic acid, where the highly polar carboxylate salt is formed.[9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Ethyl Acetate): These solvents are excellent candidates. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful, highly polar solvents capable of disrupting intermolecular hydrogen bonds in the solid state, leading to high solubility. Tetrahydrofuran (THF) should be an effective solvent due to its ability to solvate both the THP ring and the polar groups. Ethyl acetate, being less polar, is expected to be a moderate solvent.

-

Non-polar Solvents (e.g., Hexanes, Toluene, Dichloromethane): The molecule's high polarity from the carboxylic acid and carbamate groups will likely lead to very poor solubility in non-polar aliphatic and aromatic hydrocarbons like hexanes and toluene.[10] Dichloromethane (DCM) may offer low to moderate solubility due to its ability to engage in weaker dipole-dipole interactions.

The diagram below illustrates the key molecular features and their likely interactions with different solvent classes.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive, high-quality data, the equilibrium shake-flask method is the industry standard.[4] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing the thermodynamic solubility.[3][11]

Objective: To accurately measure the solubility of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid in a chosen organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

Analytical balance (± 0.1 mg)

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a sensitive balance for gravimetric analysis.

-

The target compound (solid)

-

Selected organic solvents (HPLC grade)

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of the solid compound to a pre-weighed glass vial. An excess is critical to ensure a saturated solution remains in equilibrium with undissolved solid.[3][12] A good starting point is ~10-20 mg of solid.

-

Using a volumetric pipette, add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Seal the vial tightly. Prepare at least three replicates for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[12]

-

Allow the slurry to shake for at least 24 hours. For compounds that are slow to dissolve, 48-72 hours may be necessary to ensure equilibrium is reached.[1][12] The presence of visible solid material must be confirmed at the end of this period.[12]

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand at the same constant temperature to allow heavy solids to settle.

-

To remove all undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Immediately after centrifugation, carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean, pre-weighed vial.[13] This step is crucial to prevent solid particles from entering the analytical sample, which would falsely inflate the solubility measurement.

-

-

Quantification:

-

Method A: HPLC-UV (Preferred for Accuracy)

-

Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Accurately dilute a known volume of the filtered saturated solution and inject it into the HPLC.

-

Determine the concentration of the saturated solution using the calibration curve.

-

-

Method B: Gravimetric Analysis (Simpler, Less Sensitive)

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to not degrade the compound.

-

Once all solvent is removed, re-weigh the vial. The mass difference corresponds to the mass of the dissolved solid.

-

-

-

Calculation:

-